Evidence 1: Prostaglandin Synthetase (COX) Inhibitory Potency – >1,000-Fold Reduction Versus Piroxicam
5'-Hydroxypiroxicam exhibits negligible activity as an inhibitor of prostaglandin synthetase (cyclooxygenase) compared to piroxicam. In vitro assays demonstrate that the metabolite is at least 1,000 times less inhibitory than the parent drug [1]. Consistent with this, in vivo assessment in the carrageenan-induced rat paw edema model confirmed that 5'-hydroxypiroxicam, along with all other known piroxicam metabolites, possesses substantially lower anti-inflammatory activity than piroxicam itself [2]. This near-complete loss of pharmacological activity is the single most critical differentiation parameter for procurement decisions.
| Evidence Dimension | Prostaglandin synthetase (COX) inhibitory activity |
|---|---|
| Target Compound Data | At least 1,000-fold less inhibitory than piroxicam (in vitro prostaglandin synthetase assay) |
| Comparator Or Baseline | Piroxicam (reference inhibitory potency = 1) |
| Quantified Difference | >1,000-fold reduction in inhibitory potency |
| Conditions | In vitro prostaglandin biosynthetase assay; in vivo carrageenan-induced rat paw edema model |
Why This Matters
Confirms that 5'-hydroxypiroxicam is an inactive metabolite and cannot be used as a functional NSAID replacement; its value lies exclusively in analytical, pharmacokinetic, and metabolic research applications.
- [1] Klopas A, Panderi I, Parissi-Poulou M. Determination of piroxicam and its major metabolite 5-hydroxypiroxicam in human plasma by zero-crossing first-derivative spectrophotometry. J Pharm Biomed Anal. 1998;17(3):515-524. PMID: 9656164. (Citing Carty T, personal communication, Pfizer Central Research.) View Source
- [2] Lombardino JG. Synthesis and antiinflammatory activity of metabolites of piroxicam. J Med Chem. 1981;24(1):39-42. PMID: 7205872. View Source
